molecular formula C15H21FN2O2 B2869264 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-fluorophenyl)urea CAS No. 1351621-61-8

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-fluorophenyl)urea

Cat. No.: B2869264
CAS No.: 1351621-61-8
M. Wt: 280.343
InChI Key: NHIHQPKZFVMUFN-UHFFFAOYSA-N
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Description

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-fluorophenyl)urea is a synthetic urea derivative of interest in medicinal chemistry and microbiology research. Urea-based compounds are highly significant in modern drug discovery due to their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity . This compound shares strong structural features with known inhibitors of bacterial quorum sensing (QS). Specifically, research on other N-aryl urea derivatives has demonstrated potent activity in inhibiting the LasR receptor in Pseudomonas aeruginosa , a key pathogen . By potentially interfering with QS pathways, this chemical class offers a research strategy to attenuate bacterial virulence and biofilm formation without invoking traditional bacteriostatic or bactericidal mechanisms, which may help overcome drug resistance . The 2-fluorophenyl moiety is a common pharmacophore in drug design, and the cyclohexyl-hydroxyethyl side chain may influence the compound's physicochemical properties and conformational orientation for target binding . This makes this compound a valuable tool for researchers exploring new anti-virulence agents and studying the structure-activity relationships of urea-based scaffolds.

Properties

IUPAC Name

1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c16-12-8-4-5-9-13(12)18-15(20)17-10-14(19)11-6-2-1-3-7-11/h4-5,8-9,11,14,19H,1-3,6-7,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIHQPKZFVMUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)NC2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-fluorophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H21FN2O2
  • Molecular Weight : 280.35 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease processes, particularly in cancer and bacterial infections.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, with IC50 values ranging from 7 to 20 µM. The compound targets specific pathways involved in cancer progression, such as:

  • Angiogenesis inhibition : By disrupting the vascular supply to tumors.
  • Cancer cell signaling modulation : Affecting pathways that control cell growth and survival.

Antibacterial Activity

This compound also demonstrates antibacterial effects against several pathogens. Comparative studies have shown its efficacy against:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) for these organisms typically ranges from 40 to 50 µg/mL, indicating a promising potential as an antibacterial agent.

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Efficacy Study :
    • A study evaluated the effect of the compound on human leukemia cell lines, demonstrating an IC50 value as low as 1.5 µM, highlighting its potency against hematological malignancies.
  • Bacterial Resistance Study :
    • Research conducted on the antibacterial properties revealed that the compound exhibited comparable inhibition zones to standard antibiotics like ceftriaxone, suggesting its potential as an alternative treatment for resistant bacterial strains.

Data Summary Table

Biological ActivityTarget Organism/Cell LineIC50/MIC (µM/µg/mL)Reference
AnticancerHuman leukemia cells1.5
AntibacterialStaphylococcus aureus40-50
AntibacterialEscherichia coli40-50
AntibacterialKlebsiella pneumoniae40-50

Comparison with Similar Compounds

Key Observations :

  • Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the main compound enhances lipophilicity compared to the benzo-thiadiazole group in , which may reduce metabolic clearance but limit aqueous solubility.
  • Fluorine vs. In contrast, the 2-hydroxyphenyl group in may form hydrogen bonds but could increase susceptibility to oxidation.
  • Complex Substituents: Flufenoxuron incorporates multiple fluorine atoms and a benzoyl group, resulting in higher pesticidal activity but possibly greater synthetic complexity compared to the main compound.

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